N-(2-naphthylmethylene)-3-nitroaniline
Description
N-(2-Naphthylmethylene)-3-nitroaniline is an aromatic Schiff base compound synthesized via the condensation of 3-nitroaniline with 2-naphthaldehyde. The molecule features a nitro group (-NO₂) at the meta position of the aniline ring and a naphthylmethylene group (-CH=N-C₁₀H₇) attached to the amino nitrogen.
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29g/mol |
IUPAC Name |
1-naphthalen-2-yl-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-7-3-6-16(11-17)18-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H |
InChI Key |
NFEQPEGVZQETLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(2-naphthylmethylene)-3-nitroaniline can be contextualized against related derivatives of 3-nitroaniline. Below is a detailed comparison:
Structural Analogues
Physical and Chemical Properties
- Thermal Stability : Schiff bases like this compound typically exhibit moderate thermal stability due to rigid π-conjugated systems. Derivatives with halogen substituents (e.g., I, Cl) show higher melting points .
- Solubility : Bulky naphthyl groups reduce solubility in polar solvents compared to simpler analogues like N-benzyl-3-nitroaniline .
- Acid-Base Behavior : The imine (-CH=N-) group is pH-sensitive, undergoing hydrolysis under strongly acidic conditions .
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